4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C12H16N2O5 It is a derivative of benzoic acid, characterized by the presence of an ethoxypropylamino group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then reacted with 3-ethoxypropylamine under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid may involve large-scale nitration and amination reactions. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxypropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-[(3-Ethoxypropyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Oxidized derivatives of the ethoxypropylamino group.
Scientific Research Applications
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-nitrobenzoic acid
- 4-[(2-Ethoxyethyl)amino]-3-nitrobenzoic acid
- 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid
Uniqueness
4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is unique due to the presence of the ethoxypropylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-(3-ethoxypropylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-2-19-7-3-6-13-10-5-4-9(12(15)16)8-11(10)14(17)18/h4-5,8,13H,2-3,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMUYWUUTPFYHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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